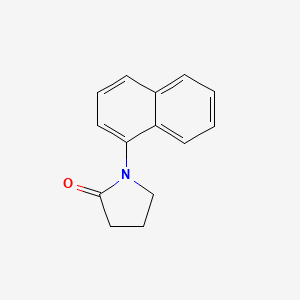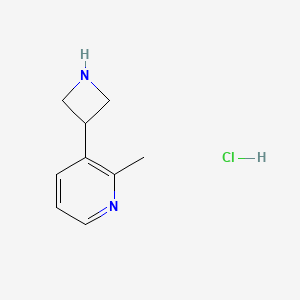
3-(Azetidin-3-yl)-2-methyl-pyridine diHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32662326” is a specialized chemical used in various scientific and industrial applications. It is known for its unique properties and reactivity, making it a valuable component in different fields of research and production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662326” involves multiple steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of “MFCD32662326” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance efficiency, reduce waste, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD32662326” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in reactions with “MFCD32662326” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving “MFCD32662326” depend on the specific reagents and conditions used. These products can range from simple derivatives to complex compounds with enhanced properties.
Wissenschaftliche Forschungsanwendungen
“MFCD32662326” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of advanced materials and specialized chemicals.
Wirkmechanismus
The mechanism of action of “MFCD32662326” involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and other biochemical functions. Understanding the molecular targets and pathways is crucial for optimizing its use in various applications.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
InChI-Schlüssel |
QXRVVPAQZJNSKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
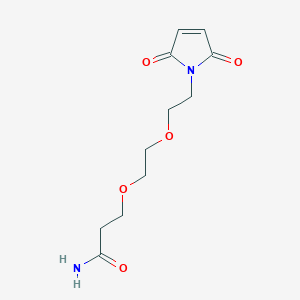
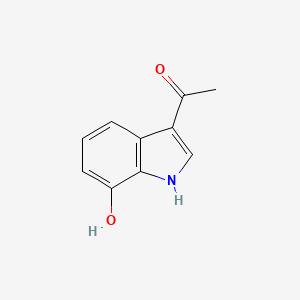
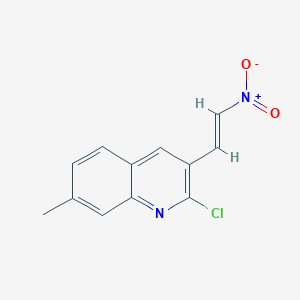
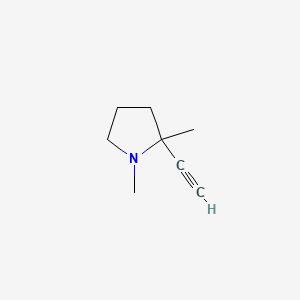
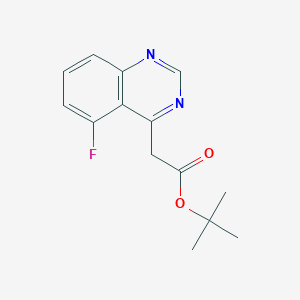
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
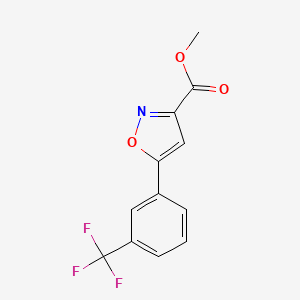
![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)

